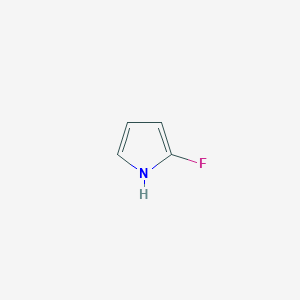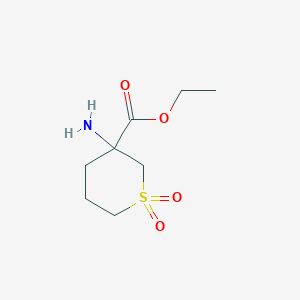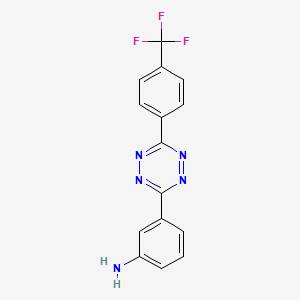
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- is a heterocyclic compound that contains a pyrazinone ring substituted with a chlorine atom, a hydrazinyl group, and a methyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- typically involves the following steps:
Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through the reaction of the chlorinated pyrazinone with hydrazine or its derivatives.
Methylation: The methyl group can be added using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrazinones, while substitution could produce a variety of functionalized pyrazinones.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- can be used as ligands in coordination chemistry and catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the hydrazinyl group.
Anticancer Agents: Research into its potential as an anticancer agent, possibly through inhibition of specific enzymes or pathways.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to the presence of the pyrazinone ring.
Pharmaceutical Intermediates: As intermediates in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-: Lacks the methyl group.
2(1H)-Pyrazinone, 5-chloro-1-methyl-: Lacks the hydrazinyl group.
2(1H)-Pyrazinone, 3-hydrazinyl-1-methyl-: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the hydrazinyl group in 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C5H7ClN4O |
|---|---|
Molecular Weight |
174.59 g/mol |
IUPAC Name |
5-chloro-3-hydrazinyl-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H7ClN4O/c1-10-2-3(6)8-4(9-7)5(10)11/h2H,7H2,1H3,(H,8,9) |
InChI Key |
DUYLQWAXKYBIAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)



![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)




![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)




